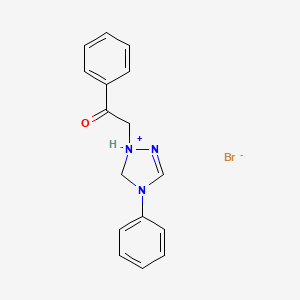
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide is a complex organic compound that belongs to the class of benzothiazaphosphole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a phosphole ring and a sulfide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Applications De Recherche Scientifique
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazaphosphole derivatives and related heterocyclic compounds. Examples include:
- 2,3-Dihydro-1H-indene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile
Uniqueness
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring, phosphole ring, and sulfide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
73713-81-2 |
|---|---|
Formule moléculaire |
C13H12NPS2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
6-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphole |
InChI |
InChI=1S/C13H12NPS2/c1-10-7-8-12-13(9-10)17-15(16,14-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16) |
Clé InChI |
SGNNWCGXIXCYNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NP(=S)(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



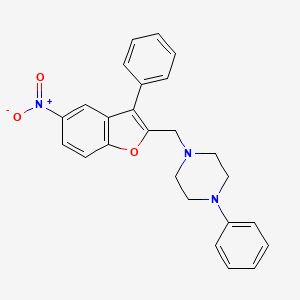
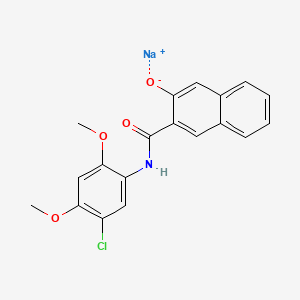
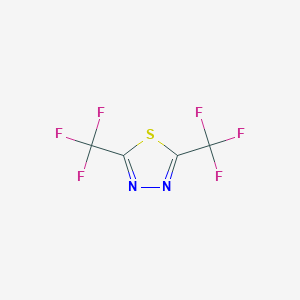




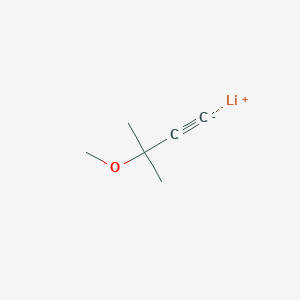
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)

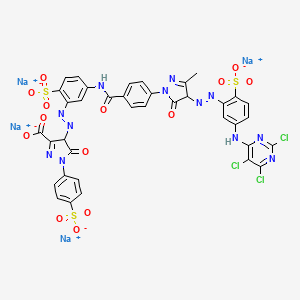
![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
